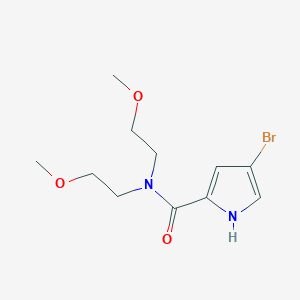
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and two methoxyethyl groups attached to the nitrogen atom The carboxamide group is located at the 2-position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-1H-pyrrole.
N-alkylation: The 4-bromo-1H-pyrrole undergoes N-alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form N,N-bis(2-methoxyethyl)-4-bromo-1H-pyrrole.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 2-position of the pyrrole ring. This can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole ring and the methoxyethyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation: Oxidized derivatives of the pyrrole ring or methoxyethyl groups.
Reduction: Reduced derivatives of the pyrrole ring or methoxyethyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrrole-2-carboxamide: Lacks the methoxyethyl groups, which may affect its solubility and reactivity.
N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide: Contains dimethyl groups instead of methoxyethyl groups, which may alter its physical and chemical properties.
Uniqueness
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the methoxyethyl groups. These functional groups confer specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17BrN2O3 |
|---|---|
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
4-bromo-N,N-bis(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H17BrN2O3/c1-16-5-3-14(4-6-17-2)11(15)10-7-9(12)8-13-10/h7-8,13H,3-6H2,1-2H3 |
Clé InChI |
AFRPBUHJUSRSRT-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCOC)C(=O)C1=CC(=CN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


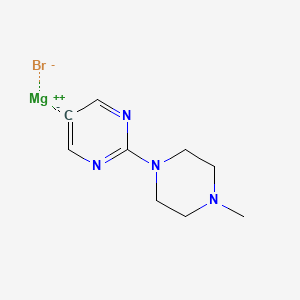
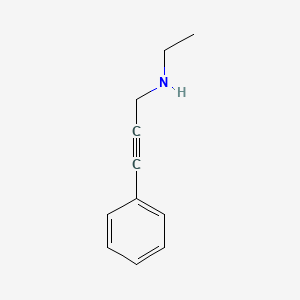

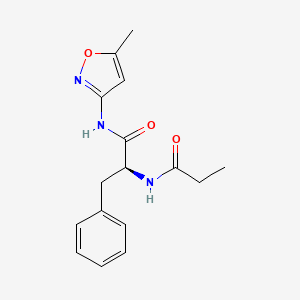
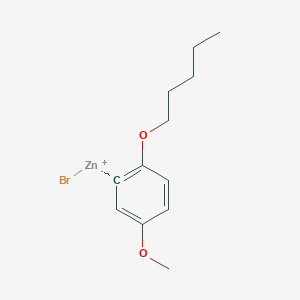
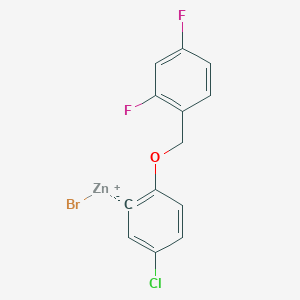
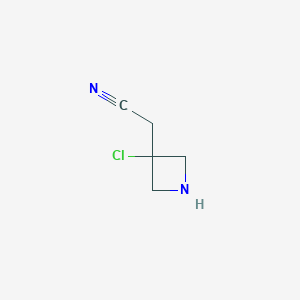
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
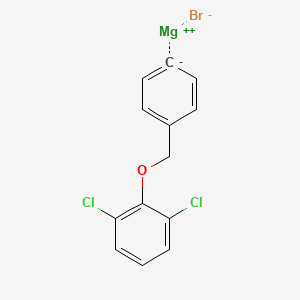
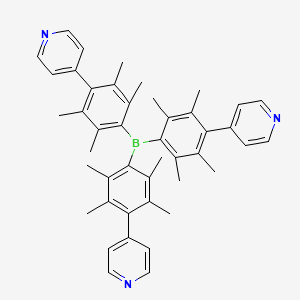
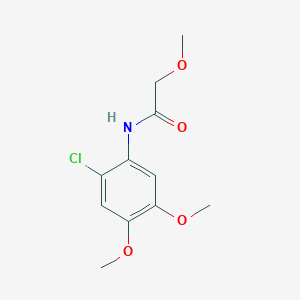
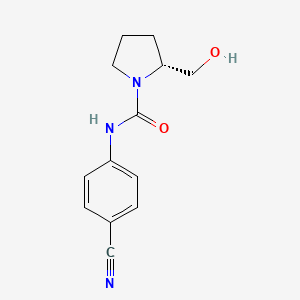
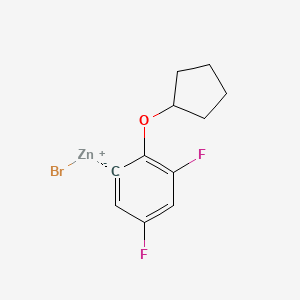
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
